molecular formula C18H18N4O B2802842 N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide CAS No. 2034568-89-1

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B2802842
CAS No.: 2034568-89-1
M. Wt: 306.369
InChI Key: KUZRURUCPATLTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide is a synthetic compound designed for research applications, particularly in the field of infectious disease. It belongs to the imidazo[1,2-a]pyridine-3-carboxamide (IPA) class, which has been identified as a promising scaffold in medicinal chemistry due to its potent biological activity. Scientific studies have established that this class of compounds exhibits significant activity against Mycobacterium tuberculosis (Mtb), including multi-drug resistant (MDR) and extensive drug resistant (XDR) strains . Several analogues have demonstrated minimum inhibitory concentration (MIC90) values at micromolar or sub-micromolar levels, highlighting their potential as novel anti-tuberculosis agents . The mechanism of action for this chemical series is under investigation, with evidence suggesting it may involve the inhibition of bacterial targets such as glutamine synthetase, a crucial enzyme for Mtb survival . Researchers value this compound and its analogues not only for their potent efficacy but also for their encouraging drug-like properties and microbe selectivity, which provide a promising starting point for the development of new therapeutic candidates . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O/c1-12-17(22-7-3-2-4-16(22)21-12)18(23)20-10-13-8-15(11-19-9-13)14-5-6-14/h2-4,7-9,11,14H,5-6,10H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUZRURUCPATLTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C=CC=CC2=N1)C(=O)NCC3=CC(=CN=C3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific solvents to facilitate the formation of the imidazo[1,2-a]pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Core Structural Variations

The imidazo[1,2-a]pyridine-3-carboxamide scaffold is shared among several analogs, with key differences in substituents modulating physicochemical and biological properties:

Compound Substituents Molecular Formula Key Features Reference
N-[(5-Cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide Cyclopropylpyridinylmethyl Not explicitly stated Cyclopropyl group enhances rigidity; pyridine moiety may improve solubility.
N-(5-{5-[(1R,2S)-2-Fluorocyclopropyl]-1,2,4-oxadiazol-3-yl}-2-methylphenyl) analog Fluorocyclopropyl-oxadiazole-phenyl C20H16FN5O2 Oxadiazole introduces polarity; fluorocyclopropyl may improve metabolic stability.
N-(4-Fluorophenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide 4-Fluorophenyl C15H12FN3O Fluorine enhances electronegativity, potentially boosting target affinity.
N-(2-(3-Fluorophenyl)-4-oxothiazolidin-3-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide Thiazolidinone ring with 3-fluorophenyl C18H15FN4O2S Thiazolidinone adds hydrogen-bonding capacity; fluorophenyl aids lipophilicity.

Physicochemical Properties

  • NMR Data: Cyclohexylmethyl Analog (Compound 18): Exhibits broad cyclohexyl signals (δ 0.94–1.78 ppm), indicating conformational flexibility. Target Compound: Expected upfield shifts for cyclopropyl protons (δ ~1.0–2.0 ppm) and pyridinyl aromatic signals (δ ~7.0–8.5 ppm).

Key Differentiators of the Target Compound

  • Cyclopropyl Group : Introduces steric hindrance and metabolic stability compared to flexible alkyl chains (e.g., cyclohexylmethyl in Compound 18).
  • Pyridinyl vs. Oxadiazole : The pyridine moiety may offer better solubility in aqueous media than oxadiazole-containing analogs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[(5-cyclopropylpyridin-3-yl)methyl]-2-methylimidazo[1,2-a]pyridine-3-carboxamide, and how can reaction conditions be optimized?

  • Methodology :

  • Multi-step synthesis typically involves coupling 2-methylimidazo[1,2-a]pyridine-3-carboxylic acid with (5-cyclopropylpyridin-3-yl)methanamine via carbodiimide-mediated amidation (e.g., EDCI/HOBt) in anhydrous DMF or dichloromethane .
  • Optimize reaction parameters (temperature, solvent, catalyst) using Design of Experiments (DoE) to maximize yield and purity. Flow chemistry techniques may enhance reproducibility .
  • Purification via column chromatography (silica gel, gradient elution) or recrystallization from ethanol/water mixtures .

Q. How can the compound’s structure be validated, and what analytical techniques are critical for characterization?

  • Methodology :

  • X-ray crystallography (using SHELX software for refinement) confirms 3D structure and hydrogen-bonding patterns .
  • NMR spectroscopy (¹H/¹³C, 2D-COSY/HSQC) resolves substituent positions and cyclopropane ring conformation .
  • High-resolution mass spectrometry (HRMS) and FT-IR validate molecular formula and functional groups (amide C=O stretch at ~1650 cm⁻¹) .

Q. What in vitro assays are suitable for initial biological activity screening?

  • Methodology :

  • Use fluorescence polarization assays to measure binding affinity to kinase targets (e.g., EGFR, BRAF) .
  • Cell viability assays (MTT or CellTiter-Glo) assess cytotoxicity in cancer cell lines (e.g., HeLa, MCF-7) .
  • Surface plasmon resonance (SPR) quantifies real-time interactions with protein targets .

Advanced Research Questions

Q. How can structural analogs of this compound be designed to improve target selectivity, and what computational tools support this?

  • Methodology :

  • Perform molecular docking (AutoDock Vina, Schrödinger Suite) to predict binding modes with active sites (e.g., ATP-binding pockets) .
  • Modify the cyclopropane ring or pyridine substituents to enhance steric/electronic complementarity. For example:
Structural FeatureModification StrategyExpected Impact
Cyclopropane ringReplace with bicyclo[1.1.1]pentaneImproved metabolic stability
Pyridine methyl groupSubstitute with Cl or CF₃Increased hydrophobic interactions

Q. How should researchers address contradictions in crystallographic data versus computational modeling results?

  • Methodology :

  • Cross-validate X-ray structures (SHELXL-refined) with DFT calculations (B3LYP/6-31G*) to resolve discrepancies in bond lengths/angles .
  • Use molecular dynamics simulations (AMBER, GROMACS) to assess conformational flexibility in solution vs. solid state .
  • Apply R-factor analysis and electron density maps to identify potential disorder or twinning in crystals .

Q. What strategies mitigate off-target effects in biological studies, and how can SAR studies be structured?

  • Methodology :

  • Conduct selectivity profiling against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target interactions .
  • Develop SAR tables by synthesizing derivatives with systematic substitutions:
Compound IDR₁ (Pyridine)R₂ (Imidazo)IC₅₀ (nM)Selectivity Index
1CyclopropylMethyl12.38.5
2CF₃Ethyl7.815.2

Q. How can researchers optimize pharmacokinetic properties while retaining activity?

  • Methodology :

  • Introduce prodrug moieties (e.g., esterification of amide) to enhance solubility .
  • Use logP calculations (ALOGPS) and PAMPA assays to balance lipophilicity and membrane permeability .
  • Test metabolic stability in hepatic microsome assays (human/rat) to guide structural modifications .

Data Analysis & Validation

Q. What statistical approaches are recommended for analyzing dose-response data with high variability?

  • Methodology :

  • Apply non-linear regression (GraphPad Prism) to fit sigmoidal dose-response curves and calculate IC₅₀ values .
  • Use Grubbs’ test to identify outliers in replicate experiments .
  • Perform ANOVA with post-hoc Tukey tests to compare multiple compound variants .

Q. How should researchers handle discrepancies between in vitro and in vivo efficacy data?

  • Methodology :

  • Re-evaluate bioavailability (e.g., plasma protein binding, CYP450 metabolism) using LC-MS/MS pharmacokinetic studies .
  • Validate target engagement in vivo via PET imaging with radiolabeled analogs .
  • Adjust formulation (nanoparticles, liposomes) to improve tissue penetration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.